molecular formula C16H12ClFN2OS B5886596 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B5886596
M. Wt: 334.8 g/mol
InChI Key: PSISGWQOGXSBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to exhibit low toxicity in animal models, indicating its potential use as a safe and effective anticancer drug. Moreover, it has been reported to possess good pharmacokinetic properties, such as good oral bioavailability and long half-life, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole in lab experiments include its potent antitumor activity, low toxicity, and good pharmacokinetic properties. However, its limitations include the lack of a clear understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action to better understand how it exerts its antitumor activity. Another direction is to develop novel derivatives of 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its clinical development as a new anticancer drug.

Synthesis Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole can be achieved through a multistep process. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole. The second step involves the reaction of 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole with 4-methylphenylhydrazine to form 2-(2-chloro-6-fluorobenzyl)thio-5-(4-methylphenyl)-1H-benzimidazole. Finally, the third step involves the reaction of 2-(2-chloro-6-fluorobenzyl)thio-5-(4-methylphenyl)-1H-benzimidazole with chloroacetyl chloride to form 2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as human lung cancer, breast cancer, and colon cancer. Moreover, it has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-10-5-7-11(8-6-10)15-19-20-16(21-15)22-9-12-13(17)3-2-4-14(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSISGWQOGXSBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

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